molecular formula C7H12O3 B1201895 7-Oxoheptanoic acid CAS No. 35923-65-0

7-Oxoheptanoic acid

Cat. No.: B1201895
CAS No.: 35923-65-0
M. Wt: 144.17 g/mol
InChI Key: OOFMTFUTWFAVGC-UHFFFAOYSA-N
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Description

Scientific Research Applications

7-Oxoheptanoic acid has several applications in scientific research:

Mechanism of Action

Mode of Action

As a medium-chain fatty acid , it may interact with various enzymes and receptors in the body, leading to changes in cellular functions.

Biochemical Pathways

It is known to be a medium-chain fatty acid , which suggests that it may be involved in fatty acid metabolism.

Pharmacokinetics

Based on its chemical structure, it is predicted to have a density of 11±01 g/cm³ , a boiling point of 276.5±23.0 °C , and a water solubility of 2.519e+004 mg/L . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.

Result of Action

As a medium-chain fatty acid , it may influence various cellular processes, including energy production, lipid metabolism, and cell signaling.

Action Environment

The action of 7-Oxoheptanoic acid may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its water solubility suggests that it may be more active in aqueous environments . .

Safety and Hazards

There is limited information available on the safety and hazards of 7-Oxoheptanoic acid. It is advised to handle this compound with care and use it only for research and development purposes .

Future Directions

The future directions of 7-Oxoheptanoic acid research could involve exploring its potential applications in various fields. For instance, its role in the synthesis of novel compounds and its potential biological activities could be further investigated .

Biochemical Analysis

Biochemical Properties

7-Oxoheptanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of fatty acids. It is involved in the β-oxidation pathway, where it acts as an intermediate. The compound interacts with enzymes such as acyl-CoA dehydrogenase, which catalyzes the dehydrogenation of acyl-CoA derivatives. Additionally, this compound can interact with proteins and other biomolecules, influencing their function and activity. These interactions are essential for maintaining cellular energy balance and metabolic homeostasis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate peroxisome proliferator-activated receptors (PPARs), which play a vital role in regulating lipid metabolism and energy homeostasis. This activation can lead to changes in the expression of genes involved in fatty acid oxidation and lipid synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, the compound can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby reducing lipid accumulation in cells. Additionally, this compound can modulate gene expression by acting as a ligand for nuclear receptors such as PPARs, influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes or reactive oxygen species. Long-term exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can enhance fatty acid oxidation and improve metabolic health. At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or oxidative stress. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of ketone bodies. It interacts with enzymes such as acyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydrogenase, which are essential for the breakdown and utilization of fatty acids. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to the regulation of energy production and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include fatty acid transport proteins (FATPs) and albumin, which facilitate the movement of the compound across cellular membranes and its distribution in the bloodstream. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as energy production and lipid metabolism .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, where it participates in fatty acid oxidation. The compound’s activity and function can be influenced by its subcellular localization, as it interacts with specific enzymes and proteins within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, ensuring its proper function in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Oxoheptanoic acid can be synthesized through the oxidation of 6-hydroxyhexanoic acid. One common method involves the use of 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX) as the oxidizing agent in dimethyl sulfoxide (DMSO). The reaction is typically carried out by adding IBX to a solution of 6-hydroxyhexanoic acid in DMSO and stirring the mixture for several hours. The product is then isolated by extraction and purification .

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes, but on a larger scale. The choice of oxidizing agents and solvents can vary depending on the desired yield and purity of the product. Industrial methods often focus on optimizing reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 7-Oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound into other carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group into a hydroxyl group, forming 7-hydroxyheptanoic acid.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Products may include heptanoic acid or other oxidized derivatives.

    Reduction: The primary product is 7-hydroxyheptanoic acid.

    Substitution: Various substituted heptanoic acids or ketones can be formed.

Comparison with Similar Compounds

    7-Oxooctanoic acid: Similar in structure but with an additional carbon atom, leading to slightly different chemical properties and applications.

    6-Oxoheptanoic acid:

    Heptanoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness: 7-Oxoheptanoic acid is unique due to the specific placement of the ketone group, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5-7(9)10/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFMTFUTWFAVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189488
Record name 7-Oxoheptanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35923-65-0
Record name 7-Oxoheptanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=35923-65-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxoheptanoic acid
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Record name 7-Oxoheptanoic acid
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Record name 7-oxoheptanoic acid
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Synthesis routes and methods

Procedure details

6-Aminocaproic acid (100 g, 0.76 mol) was suspended in a mixture of ethylformate and N,N-dimethylformamide (1 l, 1:1) and heated at 100° C. for 18 h. The volatiles were evaporated in vacuo and the residue treated with ethyl acetate. The solid matter was filtered off and washed with ethyl acetate and air dried which afforded 115 g (95%) of 6-formyl hexanoic acid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 7-oxoheptanoic acid?

A1: this compound serves as a key precursor in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic archaea. [] This pathway involves a series of alpha-keto acid chain elongation reactions starting from alpha-ketoglutarate and acetylCoA, ultimately leading to the formation of alpha-ketosuberate. [] this compound is then generated from alpha-ketosuberate through a non-oxidative decarboxylation reaction. []

Q2: How is this compound involved in the biosynthesis of coenzyme B?

A2: In methanogenic archaea, this compound is formed as a direct precursor to 7-mercaptoheptanoic acid, a crucial component of coenzyme B. [] This conversion involves several enzymatic steps, including the incorporation of sulfur from hydrogen sulfide via an F420-dependent hydrogenase. [] The process highlights a unique biosynthetic route for coenzyme B production in these organisms.

Q3: Can this compound be used as a tool to study arginase activity?

A3: While not naturally occurring, amino acid aldehydes structurally similar to this compound have been synthesized and investigated as potential inhibitors of arginase. [, ] These compounds, designed to mimic the transition state of the arginase-catalyzed reaction, exhibit inhibitory effects in the micromolar range. [, ] Notably, (S)-2-amino-7-oxoheptanoic acid has been crystallized with arginase I, revealing its interaction with the enzyme's active site. [, ] The hydrated aldehyde moiety of the inhibitor forms key interactions with the binuclear manganese cluster and surrounding amino acid residues. [, ]

Q4: Has this compound been found in natural products?

A4: While this compound plays a role in coenzyme B biosynthesis, it has also been identified as a component of protein adducts formed from the oxidation of phospholipids. [] Specifically, this compound, along with other oxidized lipid species, has been found to covalently modify apolipoprotein A1 (ApoA1). [] This modification, potentially impacting ApoA1 function, highlights the potential for this compound derivatives to act as markers of oxidative stress.

Q5: Are there any synthetic routes available for this compound?

A5: While specific synthetic routes for this compound are not detailed in the provided research, a related compound, 7-hydroxy-7-phenylheptanoic acid, can be synthesized from commercially available ethyl pimelate. [] This process involves a series of reactions including chlorination, Friedel-Crafts acylation, hydrolysis, and reduction. [] This synthetic route could potentially be adapted for the synthesis of this compound.

Q6: What is the potential impact of this compound modification on protein function?

A6: In the case of ApoA1, modification by this compound (derived from oxidized phospholipids) has been observed at His162. [] This histidine residue resides within a domain crucial for the activation of Lecithin-cholesterol acyltransferase (LCAT) and HDL maturation. [] Although further research is needed, this modification raises the possibility of altered ApoA1 function and potential implications for HDL metabolism.

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